2-[(Hexadec-10-yn-1-yl)oxy]oxane
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Overview
Description
2-[(Hexadec-10-yn-1-yl)oxy]oxane is a chemical compound with the molecular formula C21H38O2. It is characterized by the presence of a hexadec-10-yn-1-yl group attached to an oxane ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexadec-10-yn-1-yl)oxy]oxane typically involves the reaction of hexadec-10-yn-1-ol with oxane in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst to facilitate the etherification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors, such as microreactors, can improve the mass transfer rates and reaction kinetics, leading to higher selectivity and productivity .
Chemical Reactions Analysis
Types of Reactions
2-[(Hexadec-10-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triple bond in the hexadec-10-yn-1-yl group to a double or single bond.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
2-[(Hexadec-10-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Hexadec-10-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the triple bond in the hexadec-10-yn-1-yl group allows for unique interactions with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Hexadec-11-yn-1-yl)oxy]oxane
- 2-[(Hexadec-9-yn-1-yl)oxy]oxane
- 2-[(Hexadec-8-yn-1-yl)oxy]oxane
Uniqueness
2-[(Hexadec-10-yn-1-yl)oxy]oxane is unique due to the specific position of the triple bond in the hexadec-10-yn-1-yl group. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds .
Properties
CAS No. |
88132-74-5 |
---|---|
Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-hexadec-10-ynoxyoxane |
InChI |
InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h21H,2-5,8-20H2,1H3 |
InChI Key |
IVCINHAZIPONFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
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